molecular formula C17H21N3O B11948583 1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea

1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea

Cat. No.: B11948583
M. Wt: 283.37 g/mol
InChI Key: AFFCZMKFUDRSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea is an organic compound with the molecular formula C17H21N3O It is known for its unique structure, which includes a dimethylamino group and a dimethylphenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea typically involves the reaction of 4-(dimethylamino)aniline with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the urea backbone can form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]-3-(4-methylphenyl)urea
  • 1-[4-(Dimethylamino)phenyl]-3-(4-methoxyphenyl)urea
  • 1-[4-(Dimethylamino)phenyl]-3-(4-chlorophenyl)urea

Uniqueness

1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea is unique due to the presence of both dimethylamino and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea

InChI

InChI=1S/C17H21N3O/c1-12-5-6-15(11-13(12)2)19-17(21)18-14-7-9-16(10-8-14)20(3)4/h5-11H,1-4H3,(H2,18,19,21)

InChI Key

AFFCZMKFUDRSBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.